![molecular formula C12H12N2 B12894315 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 23894-57-7](/img/structure/B12894315.png)
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes both pyrrole and pyrazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with hydrazine hydrate can lead to the formation of the desired compound through a cyclization reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .
Aplicaciones Científicas De Investigación
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the transforming growth factor-beta (TGF-beta) receptor I kinase, which plays a role in cell growth and differentiation . This inhibition can lead to reduced angiogenesis and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the phenyl group but shares the core structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Contains an additional nitrogen atom in the ring system.
3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4H-Pyrrolo[1,2-B]Pyrazole: Contains different substituents on the core structure.
Uniqueness
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group contributes to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
23894-57-7 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H12N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14(11)13-12/h1-3,5-6,9H,4,7-8H2 |
Clave InChI |
UYSVIGRFBPJLEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NN2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
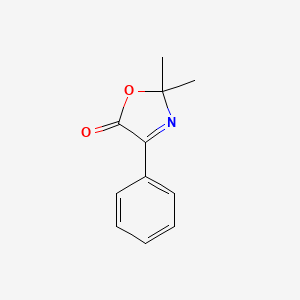
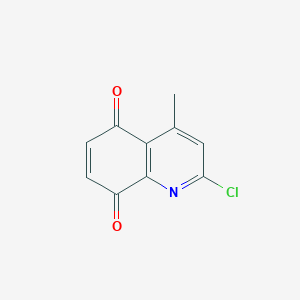
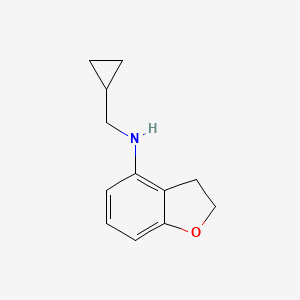
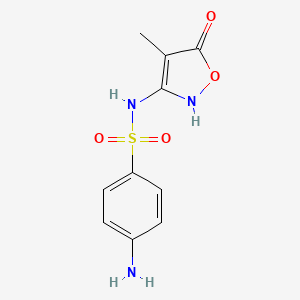
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
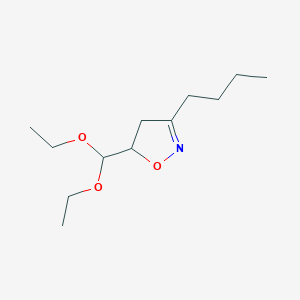

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
